molecular formula C9H9IO4 B13678082 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid

2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid

Cat. No.: B13678082
M. Wt: 308.07 g/mol
InChI Key: VHYIKYNIOYFSLF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid is a chemical compound with the molecular formula C9H9IO3 It is known for its unique structure, which includes both hydroxyl and iodine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid typically involves the iodination of a precursor compound, such as tyrosine. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of the iodine atom into the aromatic ring. The process may also involve protecting groups to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role in thyroid hormone analogs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    3-Iodotyrosine: Similar structure but lacks the additional hydroxyl group on the propanoic acid chain.

    3,5-Diiodotyrosine: Contains two iodine atoms, leading to different chemical properties and biological activities.

    4-Hydroxy-3-iodophenylacetic acid: Similar aromatic structure but with a different side chain.

Uniqueness

2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14)

InChI Key

VHYIKYNIOYFSLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)I)O

Origin of Product

United States

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